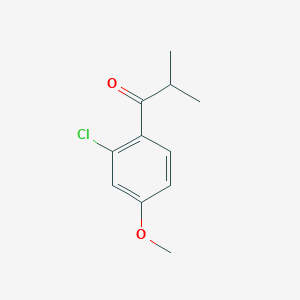
Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate is a chemical compound with the molecular formula C14H20N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate typically involves the reaction of 2-amino-6-(tert-butoxycarbonylamino)pyridine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of alternative solvents and bases to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving bases like triethylamine.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in peptide coupling.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Peptide and amide derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling targeted interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate can be compared with other similar compounds, such as:
- Methyl 6-(tert-butoxycarbonylamino)nicotinate
- tert-Butyl (4-aminopyridin-2-yl)carbamate
- 6-(tert-Butoxycarbonylamino)picolinic acid
These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the ethyl ester and Boc-protected amino group in this compound provides distinct advantages in synthetic applications and biological studies .
Eigenschaften
CAS-Nummer |
1246550-38-8 |
|---|---|
Molekularformel |
C14H21N3O4 |
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
ethyl 2-amino-2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate |
InChI |
InChI=1S/C14H21N3O4/c1-5-20-12(18)11(15)9-7-6-8-10(16-9)17-13(19)21-14(2,3)4/h6-8,11H,5,15H2,1-4H3,(H,16,17,19) |
InChI-Schlüssel |
RHHRYLXSVMSJEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=NC(=CC=C1)NC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


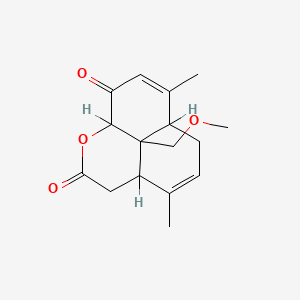

![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
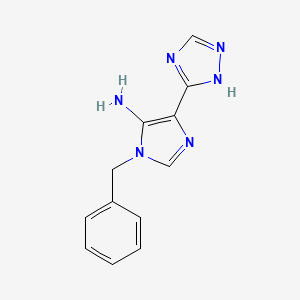
![5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14164930.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)
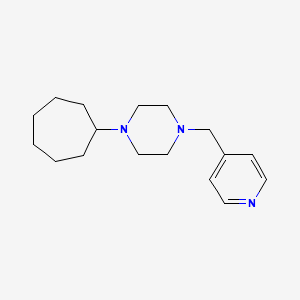
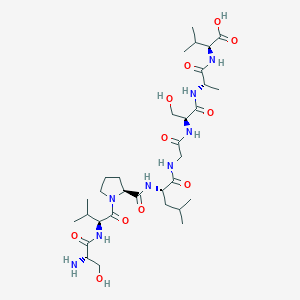
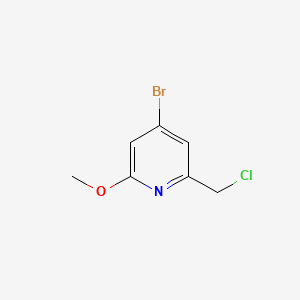
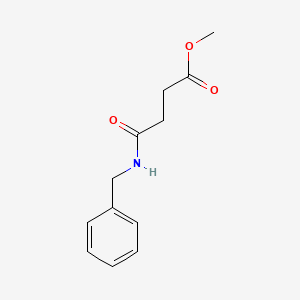
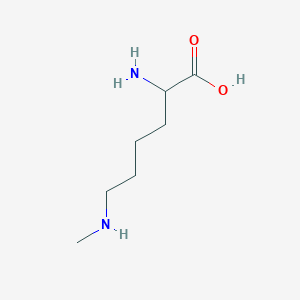
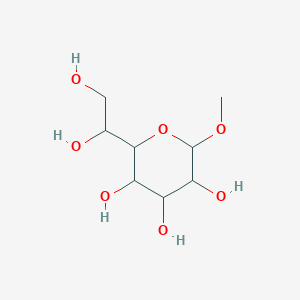
![2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14164996.png)
